[(4-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)aminedihydrochloride

Catalog No.
S14132011
CAS No.
M.F
C8H14Cl2N2S
M. Wt
241.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)am...

Product Name

[(4-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)aminedihydrochloride

IUPAC Name

1-(4-cyclopropyl-1,3-thiazol-5-yl)-N-methylmethanamine;dihydrochloride

Molecular Formula

C8H14Cl2N2S

Molecular Weight

241.18 g/mol

InChI

InChI=1S/C8H12N2S.2ClH/c1-9-4-7-8(6-2-3-6)10-5-11-7;;/h5-6,9H,2-4H2,1H3;2*1H

InChI Key

BKXMSERXBKACFB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=CS1)C2CC2.Cl.Cl

The compound (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride is a synthetic organic molecule characterized by its unique thiazole ring structure and cyclopropyl substituent. This compound features a thiazole moiety, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The cyclopropyl group adds to its structural complexity, potentially influencing its chemical reactivity and biological properties. The dihydrochloride salt form indicates the presence of two hydrochloric acid molecules associated with the amine functional group, enhancing its solubility in water and making it suitable for biological studies.

The chemical reactivity of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride can be analyzed through various types of reactions common to organic compounds:

  • Nucleophilic Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can react with electrophiles.
  • Acid-Base Reactions: The amine can act as a base, accepting protons from acids, which is significant in biological systems where pH plays a crucial role.
  • Formation of Salts: The compound readily forms salts with acids due to the basic nature of the amine group.

Understanding these reactions is essential for predicting how the compound might behave in biological systems and its potential applications in medicinal chemistry.

The biological activity of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride has been explored using computer-aided predictions and experimental assays. Such studies typically assess:

  • Antimicrobial Activity: Compounds with thiazole rings often exhibit antimicrobial properties due to their ability to interact with bacterial enzymes or cell membranes.
  • Cytotoxicity: Evaluations against various cancer cell lines may reveal the cytotoxic potential of this compound.
  • Pharmacological Effects: Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological investigations.

Studies utilizing computational models have indicated that compounds with similar structures often exhibit diverse biological activities, highlighting the importance of structure-activity relationships in drug design .

The synthesis of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride can involve several steps:

  • Synthesis of Thiazole Ring: The initial step may involve the condensation of appropriate precursors to form the thiazole ring.
  • Cyclopropyl Group Introduction: This can be achieved through cyclopropanation reactions or other methods that introduce the cyclopropyl moiety into the thiazole framework.
  • Amine Formation: The final step would involve introducing the amine functional group, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

Each step requires careful optimization to ensure high yields and purity of the final product.

The applications of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride are primarily in:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it valuable in drug discovery programs.
  • Biochemical Research: It can serve as a tool compound for studying biological pathways or enzyme interactions due to its unique structure.
  • Agricultural Chemistry: If shown to possess herbicidal or fungicidal properties, it may find applications in crop protection.

Interaction studies are crucial for understanding how (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride interacts with biological targets:

  • Protein Binding Studies: These studies help determine how well the compound binds to specific proteins, which is essential for assessing its therapeutic potential.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can provide insights into its efficacy and safety profile.

Recent advancements in computational biology allow for predictive modeling of these interactions, aiding researchers in identifying promising candidates for further development .

Several compounds share structural similarities with (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride, including:

  • Thiazole Derivatives: Other compounds featuring thiazole rings but differing substituents may exhibit varied biological activities.
  • Cyclopropane-containing Compounds: Molecules that incorporate cyclopropane groups often show unique reactivity patterns due to their strained structure.

Comparison Table

Compound NameStructural FeaturesBiological Activity
[(4-Cyclopropylthiazolyl)methyl]amineThiazole ring + cyclopropaneAntimicrobial
2-Mercapto-thiazoleThiazole ring + thiolAntioxidant
5-(Cyclopropyl)-2-methylthiazoleThiazole ring + cyclopropane + methylAnticancer

These comparisons highlight the uniqueness of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride, particularly its specific combination of functional groups which may contribute to distinct biological activities not observed in similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

240.0254750 g/mol

Monoisotopic Mass

240.0254750 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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